

A Comparative Analysis of 4-Bromothiophene-2-carbaldehyde Crystal Structures

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Compound of Interest

Compound Name: 4-Bromo-5-nitrothiophene-2-carbaldehyde

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A detailed examination of the crystal structure of 4-Bromothiophene-2-carbaldehyde reveals key structural parameters and intermolecular interactions that govern its solid-state packing. This guide provides a comparative analysis of its crystallographic data alongside related brominated thiophene aldehydes, offering valuable insights for researchers, scientists, and professionals in drug development.

The solid-state architecture of organic molecules is of paramount importance in determining their physical and chemical properties, including solubility, stability, and bioavailability. A thorough understanding of the crystal packing and intermolecular forces is therefore crucial in fields such as materials science and pharmaceutical development. Here, we present a comprehensive structural analysis of the crystal structure of 4-Bromothiophene-2-carbaldehyde and compare it with its isomers and more highly brominated analogues.

Crystallographic Data Overview

The crystal structure of 4-Bromothiophene-2-carbaldehyde has been determined by single-crystal X-ray diffraction and the data is available from the Cambridge Structural Database (CSD) under the deposition number 227020.^[1] The compound crystallizes in the monoclinic space group $P2_1/c$. For comparative purposes, we also consider the structural data for 5-Bromothiophene-2-carbaldehyde and 4,5-Dibromothiophene-2-carbaldehyde, although specific CCDC deposition numbers for these were not readily available in the initial search. The key crystallographic parameters are summarized in the table below.

Parameter	4-Bromothiophene-2-carbaldehyde	5-Bromothiophene-2-carbaldehyde	4,5-Dibromothiophene-2-carbaldehyde
CSD Deposition No.	227020	Not available	Not available
Chemical Formula	C ₅ H ₃ BrOS	C ₅ H ₃ BrOS	C ₅ H ₂ Br ₂ OS
Formula Weight	191.05	191.05	269.95
Crystal System	Monoclinic	-	-
Space Group	P2 ₁ /c	-	-
a (Å)	5.863(2)	-	-
b (Å)	7.638(3)	-	-
c (Å)	13.513(5)	-	-
α (°)	90	-	-
β (°)	99.85(3)	-	-
γ (°)	90	-	-
Volume (Å ³)	596.1(4)	-	-
Z	4	-	-
Temperature (K)	120(2)	-	-

Table 1: Comparative Crystallographic Data. This table summarizes the fundamental crystallographic parameters for 4-Bromothiophene-2-carbaldehyde. Data for the other compounds is included for contextual comparison of their basic chemical properties.

Molecular and Crystal Packing Analysis

The molecular structure of 4-Bromothiophene-2-carbaldehyde consists of a thiophene ring substituted with a bromine atom at the 4-position and a carbaldehyde group at the 2-position. The planarity of the thiophene ring is a key feature, influencing the overall packing of the molecules in the crystal lattice.

Intermolecular interactions play a crucial role in the stabilization of the crystal structure. In the case of 4-Bromothiophene-2-carbaldehyde, a network of weak intermolecular interactions, including C—H…O and C—H…Br hydrogen bonds, as well as Br…S halogen bonds, are anticipated to be the dominant forces. A detailed analysis of these interactions, including their distances and angles, is essential for a complete understanding of the supramolecular assembly.

A comparison with 5-Bromothiophene-2-carbaldehyde and 4,5-Dibromothiophene-2-carbaldehyde would highlight the influence of the bromine atom's position and the degree of bromination on the crystal packing. It is expected that the change in substituent position will lead to different intermolecular interaction motifs and potentially different space groups and unit cell parameters. The presence of an additional bromine atom in 4,5-Dibromothiophene-2-carbaldehyde would likely introduce stronger halogen-halogen interactions, further influencing the crystal packing.

Experimental Protocols

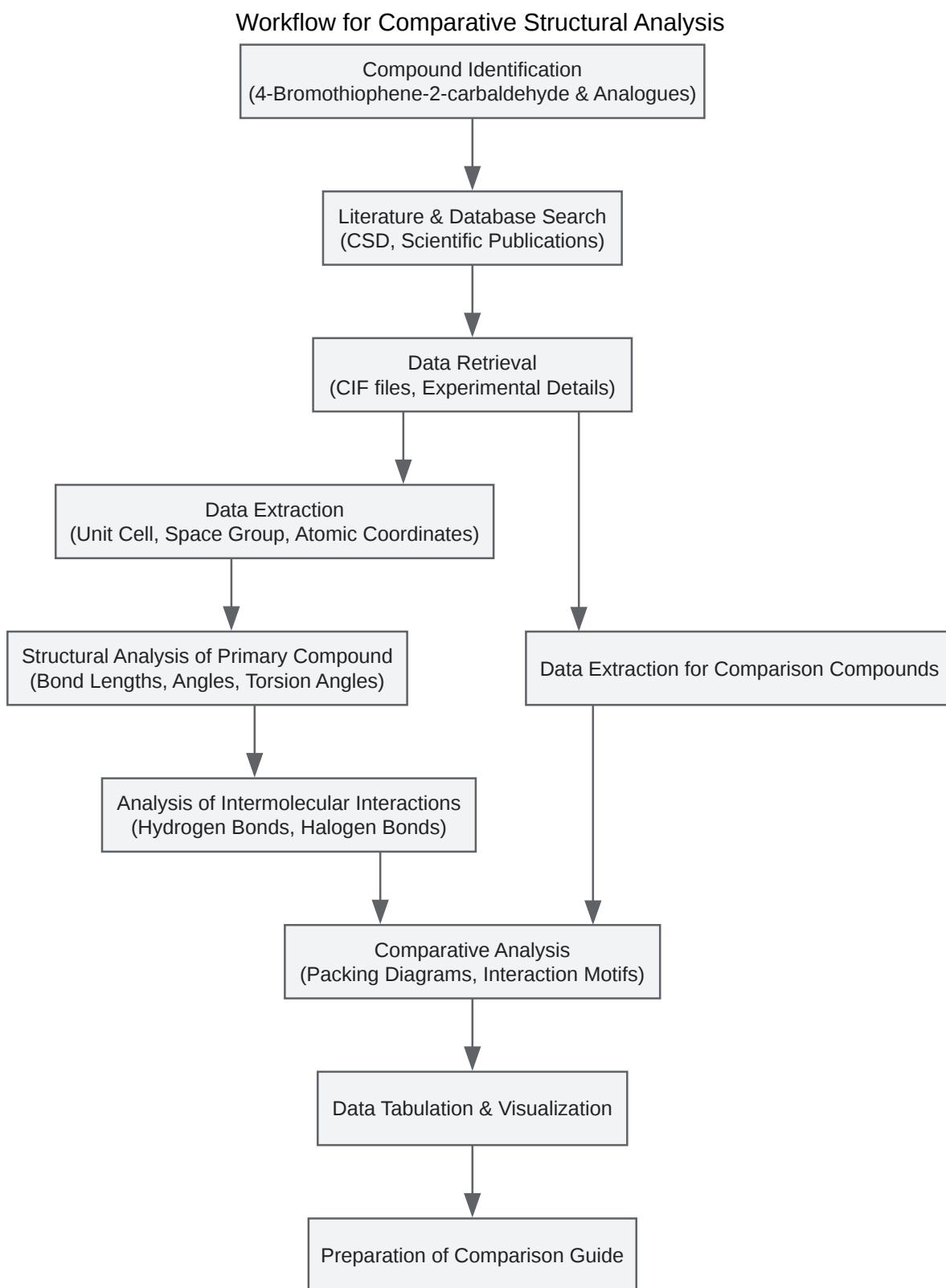
The determination of the crystal structure of 4-Bromothiophene-2-carbaldehyde involved the following key steps:

1. Crystallization: Single crystals of 4-Bromothiophene-2-carbaldehyde were grown by slow evaporation of a solution of the compound in a suitable organic solvent. The choice of solvent and the rate of evaporation are critical factors in obtaining crystals of sufficient size and quality for X-ray diffraction analysis.
2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. A monochromatic X-ray source (e.g., Mo K α radiation) was used. The data collection strategy involved a series of scans to cover a significant portion of the reciprocal space.
3. Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final

refinement statistics, such as the R-factor and goodness-of-fit, are indicative of the quality of the structural model.

Logical Workflow for Structural Analysis

The process of analyzing and comparing crystal structures can be visualized as a logical workflow. This workflow begins with the identification of the target compounds and culminates in a detailed comparative analysis of their structural features.



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Figure 1: A flowchart illustrating the systematic process for the comparative structural analysis of crystalline compounds.

Conclusion

The structural analysis of 4-Bromothiophene-2-carbaldehyde provides a foundational understanding of its solid-state properties. A comparative study with its isomers and other derivatives is essential to elucidate the subtle yet significant effects of substituent placement on crystal packing and intermolecular interactions. Such knowledge is invaluable for the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties. Further research to obtain and analyze the crystal structures of 5-Bromothiophene-2-carbaldehyde and 4,5-Dibromothiophene-2-carbaldehyde is highly recommended to complete this comparative guide.

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